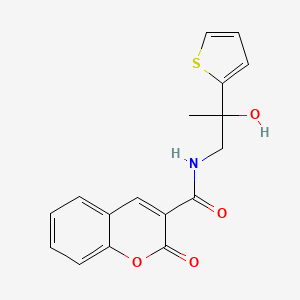

![molecular formula C11H9ClF3N3S B2841718 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-ethyl-1,3-thiazol-2-amine CAS No. 2059277-64-2](/img/structure/B2841718.png)

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-ethyl-1,3-thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It is used in the synthesis of various heterocyclic compounds. An advanced analogue of this series, ML267, was found to attenuate production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .

Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, it has been used in the synthesis of pyridine derivatives, which are crucial in medicinal chemistry and agrochemical research. The synthesis of this compound and its derivatives is an important research topic in the development of fluorinated organic chemicals .Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group and a pyridine moiety. The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include various methods that have been reported for synthesizing 2,3,5-DCTF, a derivative of TFMP . The reactions involve the use of different reagents and conditions, highlighting the complexity and versatility of the synthesis process .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of the trifluoromethyl group and the pyridine moiety. These groups impart unique properties to the compound, such as increased lipophilicity and stability.Applications De Recherche Scientifique

Agrochemical Applications

This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical ingredients . TFMP derivatives are primarily used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Several TFMP derivatives, including “4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-ethyl-1,3-thiazol-2-amine”, are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

Two veterinary products containing the TFMP moiety have been granted market approval . This suggests that “4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-ethyl-1,3-thiazol-2-amine” could potentially be used in veterinary medicine.

Inhibition of Bacterial Phosphopantetheinyl Transferase

“4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-ethyl-1,3-thiazol-2-amine” has been found to be a potent inhibitor of bacterial phosphopantetheinyl transferase . This enzyme catalyzes a post-translational modification essential to bacterial cell viability and virulence .

Attenuation of Secondary Metabolism in Bacteria

This compound has been found to attenuate the production of secondary metabolites in bacteria . When applied to Bacillus subtilis at sublethal doses, it was found to reduce the production of an Sfp-PPTase-dependent metabolite .

Thwarting Bacterial Growth

“4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-ethyl-1,3-thiazol-2-amine” has been found to thwart bacterial growth . It has shown antibacterial activity against methicillin-resistant Staphylococcus aureus .

Mécanisme D'action

The mechanism of action of this compound is related to its inhibition of bacterial phosphopantetheinyl transferase (PPTase), a post-translational modification essential to bacterial cell viability and virulence . It exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue .

Orientations Futures

Propriétés

IUPAC Name |

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-ethyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClF3N3S/c1-2-16-10-18-8(5-19-10)9-7(12)3-6(4-17-9)11(13,14)15/h3-5H,2H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCGDBOZDCQNQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=CS1)C2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClF3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-ethyl-1,3-thiazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[Acetyl(methyl)amino]phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2841640.png)

![(2Z)-8-ethoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2841641.png)

![(2-ethylbenzo[d]thiazol-6-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2841643.png)

![4'-Tert-butylspiro[1,3-dihydroquinazoline-2,1'-cyclohexane]-4-one](/img/structure/B2841645.png)

![2-Amino-4-(2-ethoxyphenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2841646.png)

![1-[4-(1-Methyltetrazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2841653.png)

![Diethyl 6-fluorospiro[3.3]heptane-2,2-dicarboxylate](/img/structure/B2841656.png)